Cas no 295341-46-7 (N-pyridin-3-ylpiperazine-1-carboxamide)

N-Pyridin-3-ylpiperazine-1-carboxamide is a heterocyclic compound featuring a pyridine and piperazine core linked by a carboxamide group. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. Its pyridine moiety enhances binding affinity to biological targets, while the piperazine ring contributes to solubility and conformational flexibility. The carboxamide bridge offers stability and facilitates further functionalization. This compound is particularly valuable in medicinal chemistry for designing kinase inhibitors, CNS-active agents, and antimicrobial compounds. Its well-defined reactivity and compatibility with diverse synthetic routes make it a reliable building block for drug discovery and development.
N-pyridin-3-ylpiperazine-1-carboxamide structure
295341-46-7 structure
Product Name:N-pyridin-3-ylpiperazine-1-carboxamide
CAS No:295341-46-7
MF:C10H14N4O
MW:206.244361400604
MDL:MFCD20526331
CID:1438358
PubChem ID:56587814
Update Time:2025-10-28

N-pyridin-3-ylpiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-pyridinyl)-1-piperazinecarboxamide Dihydrochloride
    • MFCD09753214
    • N-pyridin-3-ylpiperazine-1-carboxamide
    • N-(Pyridin-3-yl)piperazine-1-carboxamide
    • 295341-46-7
    • 1008775-28-7
    • XXDQBBKYUFLWET-UHFFFAOYSA-N
    • SCHEMBL1758868
    • W18995
    • CS-0038896
    • BS-41909
    • W12486
    • MDL: MFCD20526331
    • Inchi: 1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15)
    • InChI Key: XXDQBBKYUFLWET-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=NC=CC=1)N1CCNCC1

Computed Properties

  • Exact Mass: 206.11676108g/mol
  • Monoisotopic Mass: 206.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 57.3Ų

N-pyridin-3-ylpiperazine-1-carboxamide Security Information

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Additional information on N-pyridin-3-ylpiperazine-1-carboxamide

N-Pyridin-3-YlPiperazine-1-Carboxamide: A Comprehensive Overview

The compound with CAS number 295341-46-7, known as N-pyridin-3-ylpiperazine-1-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a pyridine moiety, creating a molecule with potential applications in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and potential uses.

N-Pyridin-3-YlPiperazine-1-Carboxamide is synthesized through a series of well-established organic reactions, including nucleophilic substitution and amidation. The piperazine ring, a six-membered ring containing two nitrogen atoms, is a common structural motif in many bioactive compounds. Its ability to form hydrogen bonds and interact with various biological targets makes it highly versatile. The pyridine ring, on the other hand, introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and enhance its bioavailability.

Recent studies have highlighted the potential of N-Pyridin-3-YlPiperazine-1-Carboxamide as a lead compound in the development of novel therapeutics. For instance, researchers have explored its role as a modulator of ion channels, which are critical for various physiological processes. Computational docking studies have revealed that this compound exhibits favorable binding affinities to potassium channels, suggesting its potential as a candidate for treating conditions such as epilepsy and arrhythmias.

In addition to its pharmacological applications, N-Pyridin-3-YlPiperazine-1-Carboxamide has also been investigated for its role in materials science. Its ability to form supramolecular assemblies through hydrogen bonding has led to its use in the development of self-healing polymers and stimuli-responsive materials. These materials have promising applications in fields such as sensors, drug delivery systems, and adaptive textiles.

The synthesis of N-Pyridin-3-YlPiperazine-1-Carboxamide involves several key steps that ensure high purity and yield. The starting material, pyridine-3-carboxylic acid, undergoes amidation with piperazine to form the final product. This reaction is typically carried out under mild conditions to preserve the integrity of the functional groups. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound.

From an environmental standpoint, N-Pyridin-3-YlPiperazine-1-Carboxamide demonstrates low toxicity and biodegradability under controlled conditions. This makes it an attractive option for applications where eco-friendliness is a priority. Ongoing research is focused on optimizing its synthesis to minimize waste and energy consumption, aligning with global sustainability goals.

In conclusion, N-Pyridin-3-YlPiperazine-1-Carboxamide (CAS 295341-46-7) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advances in synthetic chemistry and computational modeling, positions it as a valuable tool for future innovations in medicine and materials science.

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